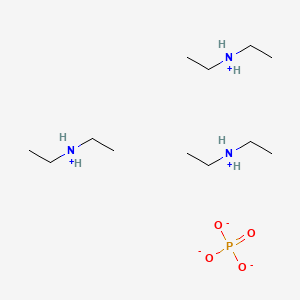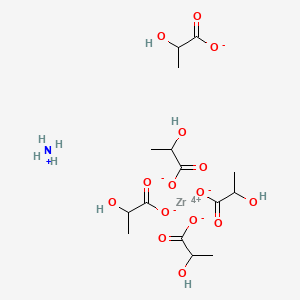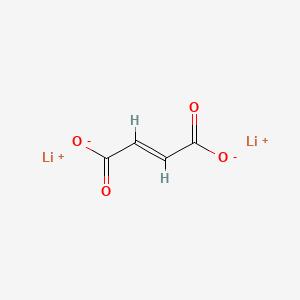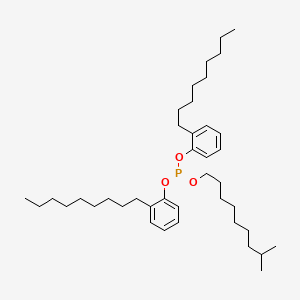
Isodecyl bis(nonylphenyl) phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isodecyl bis(nonylphenyl) phosphite is an organophosphorus compound widely used as an antioxidant and stabilizer in various industrial applications. It is known for its ability to protect polymers and other materials from oxidative degradation, thereby extending their lifespan and maintaining their properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of isodecyl bis(nonylphenyl) phosphite typically involves the reaction of nonylphenol with phosphorus trichloride, followed by the addition of isodecyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
PCl3+2C9H19C6H4OH+C10H21OH→C40H67O3P+3HCl
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified through distillation or other separation techniques to obtain the final compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions: Isodecyl bis(nonylphenyl) phosphite primarily undergoes oxidation reactions due to its role as an antioxidant. It can also participate in hydrolysis and substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: In the presence of oxygen or other oxidizing agents, this compound is converted to its corresponding phosphate.
Hydrolysis: When exposed to water or moisture, it can hydrolyze to form phosphoric acid and the corresponding alcohols.
Substitution: It can react with halogens or other electrophiles to form substituted phosphites.
Major Products:
Oxidation: Nonylphenyl phosphate and isodecyl alcohol.
Hydrolysis: Phosphoric acid, nonylphenol, and isodecyl alcohol.
Substitution: Various substituted phosphites depending on the electrophile used.
Aplicaciones Científicas De Investigación
Isodecyl bis(nonylphenyl) phosphite has a wide range of applications in scientific research and industry:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation of polymers during processing and storage.
Biology: Investigated for its potential effects on cellular processes due to its antioxidant properties.
Medicine: Studied for its potential use in drug formulations to enhance the stability of active pharmaceutical ingredients.
Industry: Widely used in the production of plastics, rubber, and other materials to improve their durability and performance.
Mecanismo De Acción
The primary mechanism by which isodecyl bis(nonylphenyl) phosphite exerts its effects is through its antioxidant activity. It acts by donating electrons to reactive oxygen species, thereby neutralizing them and preventing oxidative damage to materials. The molecular targets include free radicals and other reactive species that can cause degradation of polymers and other substances.
Comparación Con Compuestos Similares
Isodecyl bis(nonylphenyl) phosphite is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
Tris(nonylphenyl) phosphite: Another widely used antioxidant with similar applications but different molecular structure.
Bis(2,4-di-tert-butylphenyl) phosphate: Known for its strong antioxidant properties but used in different contexts.
Tris(2-chloroisopropyl) phosphate: Primarily used as a flame retardant but also has antioxidant properties.
Compared to these compounds, this compound offers a balance of stability and effectiveness, making it suitable for a wide range of applications.
Propiedades
Número CAS |
93843-06-2 |
|---|---|
Fórmula molecular |
C40H67O3P |
Peso molecular |
626.9 g/mol |
Nombre IUPAC |
8-methylnonyl bis(2-nonylphenyl) phosphite |
InChI |
InChI=1S/C40H67O3P/c1-5-7-9-11-13-17-21-29-37-31-23-25-33-39(37)42-44(41-35-27-19-15-16-20-28-36(3)4)43-40-34-26-24-32-38(40)30-22-18-14-12-10-8-6-2/h23-26,31-34,36H,5-22,27-30,35H2,1-4H3 |
Clave InChI |
TWKPHFNTDDVUQB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=CC=CC=C1OP(OCCCCCCCC(C)C)OC2=CC=CC=C2CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





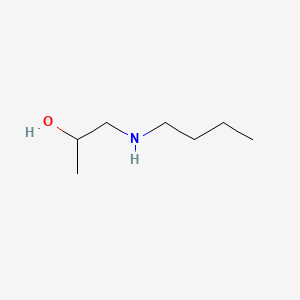


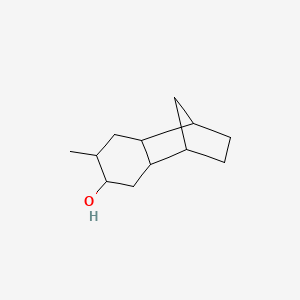

![Ethyl 4-[2-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12655375.png)
